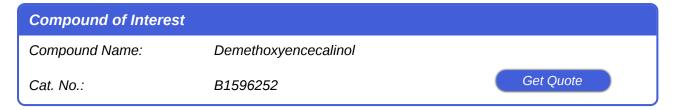


In-Depth Technical Guide to Demethoxyencecalinol: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a naturally occurring benzopyran derivative, has garnered attention within the scientific community for its potential therapeutic applications, including antibacterial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Demethoxyencecalinol**, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

Demethoxyencecalinol, with the chemical name 1-(2,2-dimethylchromen-6-yl)ethanol, is a colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C13H16O2	[1]
Molecular Weight	204.26 g/mol	[1]
Melting Point	30-32 °C	[1]
Appearance	Powder	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Hardly soluble in water.	[1]
CAS Number	71822-00-9	[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of **Demethoxyencecalinol**. The following sections provide an overview of the expected spectral data. Note: Specific experimental spectra for **Demethoxyencecalinol** are not readily available in public databases. The information below is based on the known structure and typical spectral characteristics of related chromene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chromene ring, the vinyl proton, the gem-dimethyl groups, the methine proton of the ethanol substituent, and the methyl group of the ethanol substituent.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the olefinic carbons of the pyran ring, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the ethanol side chain.

Infrared (IR) Spectroscopy

The IR spectrum of **Demethoxyencecalinol** is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:



- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
- C-H stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
- C=C stretch (aromatic and vinyl): Absorptions around 1500-1650 cm⁻¹.
- C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

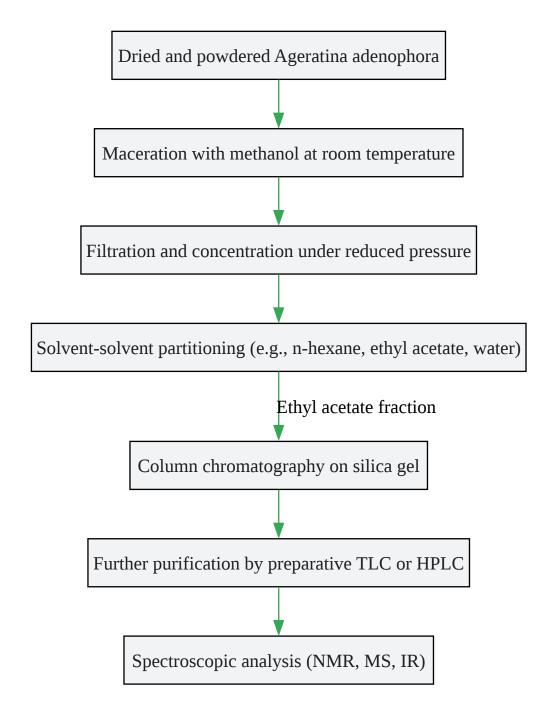
Electron ionization mass spectrometry (EI-MS) of **Demethoxyencecalinol** would likely show a molecular ion peak (M+) at m/z 204. The fragmentation pattern is expected to involve the loss of a methyl group (M-15), a water molecule (M-18) from the alcohol, and cleavage of the ethanol side chain.

Experimental ProtocolsIsolation from Natural Sources

Demethoxyencecalinol has been isolated from various plant species, notably from the genus Ageratina, such as Ageratina adenophora.[2][3] A general protocol for the isolation of chromenes from plant material is outlined below.

Workflow for Isolation of **Demethoxyencecalinol**





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Caption: General workflow for the isolation of **Demethoxyencecalinol**.

Detailed Methodology:

 Plant Material and Extraction: Dried and powdered aerial parts of Ageratina adenophora are subjected to extraction with methanol at room temperature for an extended period.



- Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Separation: The ethyl acetate fraction, which is likely to contain
 Demethoxyencecalinol, is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate.
- Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Structural Elucidation: The structure of the isolated pure compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Chemical Synthesis

While a specific, detailed synthesis protocol for **Demethoxyencecalinol** is not readily available, a plausible synthetic route can be devised based on established methods for chromene synthesis. A common approach involves the reaction of a suitably substituted phenol with an α,β -unsaturated aldehyde or ketone.

Biological Activities and Signaling Pathways

Demethoxyencecalinol has been reported to possess antibacterial, anti-inflammatory, and antioxidant properties.[1] The underlying mechanisms of action are subjects of ongoing research. Based on studies of related chromene derivatives, potential signaling pathways involved in its biological activities can be proposed.

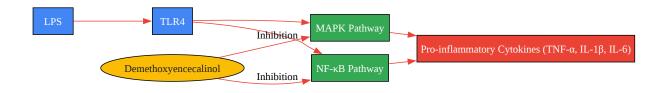
Anti-inflammatory Activity

The anti-inflammatory effects of chromene compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, some dimethoxy flavones, which share structural similarities with **Demethoxyencecalinol**, have been



shown to inhibit cyclooxygenases (COX-1 and COX-2) and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Furthermore, studies on demethoxycurcumin, another related compound, have demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by down-regulating the NF-κB and MAPK signaling pathways.[4]

Potential Anti-inflammatory Signaling Pathway



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Caption: Potential anti-inflammatory mechanism of **Demethoxyencecalinol**.

Antioxidant Activity

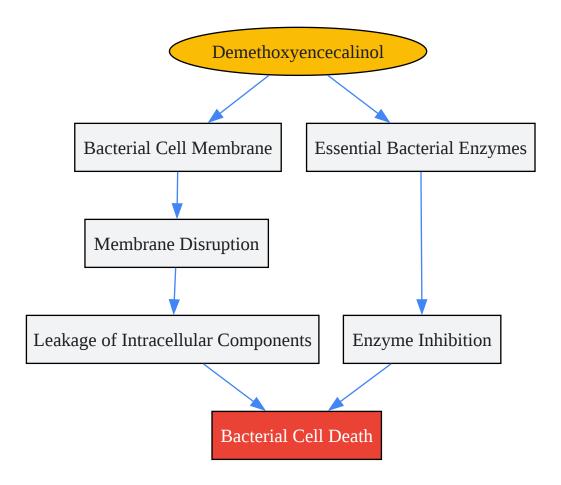
The antioxidant properties of phenolic compounds like **Demethoxyencecalinol** are generally attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl group on the chromene scaffold is a key structural feature for this activity. The mechanism likely involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components.

Antibacterial Activity

The precise antibacterial mechanism of **Demethoxyencecalinol** is not fully elucidated. However, studies on other natural antimicrobial compounds suggest several possibilities. These include the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components, and the inhibition of essential bacterial enzymes or metabolic pathways.[5] For example, some polyphenols are known to interfere with microbial respiration and DNA synthesis.[6]

Proposed Antibacterial Mechanism





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